6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C17H19NO5. It is known for its applications in proteomics research and is often used in various scientific studies .
Preparation Methods
The synthesis of 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-ethoxyquinoline-2,3-dicarboxylic acid. The reaction conditions often include the use of ethanol and a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other similar compounds such as:
- 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester
- 6-Propoxyquinoline-2,3-dicarboxylic acid diethyl ester
These compounds share similar structures but differ in their substituent groups, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct characteristics to the compound .
Properties
CAS No. |
948289-80-3 |
---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
diethyl 6-ethoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO5/c1-4-21-12-7-8-14-11(9-12)10-13(16(19)22-5-2)15(18-14)17(20)23-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
YMKZGXICWLXRTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.